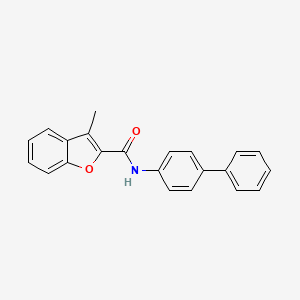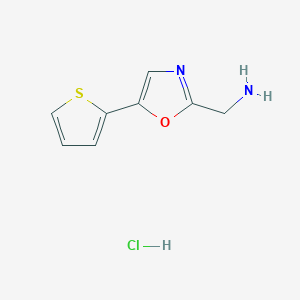
N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide (N-CHCC-PC) is an organic compound with a wide range of applications in the fields of science and medicine. It is a cyclic amide, which is a type of organic compound that contains a nitrogen atom surrounded by a ring of atoms. N-CHCC-PC has been used in a variety of scientific research applications, including its use as a synthetic reagent and as a drug delivery agent. N-CHCC-PC has also been studied for its biochemical and physiological effects, as well as its potential applications in medical research.
科学的研究の応用
N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide has been used in a variety of scientific research applications, including its use as a synthetic reagent and as a drug delivery agent. N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide has been used in the synthesis of various organic compounds, including peptides, peptidomimetics, and other biologically active compounds. It has also been used as a drug delivery agent, as it can form a stable complex with a drug molecule, allowing the drug to be delivered to the target site in a controlled manner.
作用機序
The mechanism of action of N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide is not well understood, but it is thought to involve the formation of a stable complex with the drug molecule. This complex is thought to be stable enough to protect the drug from degradation and allow it to be delivered to the target site in a controlled manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide are not well understood, but it is thought to have a variety of effects on the body. It has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases. It has also been shown to have anti-inflammatory and anti-cancer activities, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide has several advantages for use in laboratory experiments, including its low toxicity and its ability to form stable complexes with drug molecules. It is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use in laboratory experiments, including its low solubility in water and its tendency to form stable complexes with other molecules.
将来の方向性
There are a number of potential future directions for N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide. These include further research into its biochemical and physiological effects, its potential applications in medical research, and its use as a drug delivery agent. Additionally, further research into its synthesis and use as a synthetic reagent could lead to the development of new compounds with novel properties. Finally, research into its potential applications in biotechnology could lead to the development of new methods for the production of drugs and other compounds.
合成法
N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide can be synthesized using a variety of methods, including the Williamson ether synthesis, the Stille reaction, and the Ullmann reaction. The Williamson ether synthesis involves the reaction of an alkoxide with a haloalkane, while the Stille reaction involves the reaction of an organostannane with an alkyl halide. The Ullmann reaction involves the reaction of an organocopper compound with an alkyl halide. All of these methods can be used to synthesize N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide in a laboratory setting.
特性
IUPAC Name |
N-cycloheptyl-4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-18(14-8-4-3-5-9-14)15-12-17(20-13-15)19(23)21-16-10-6-1-2-7-11-16/h12-14,16,20H,1-11H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDVRNBGYHMWOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=CN2)C(=O)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

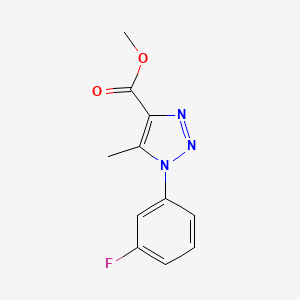
![N-(4-chlorophenyl)-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B2355667.png)
![N-(1,3-benzodioxol-5-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2355668.png)
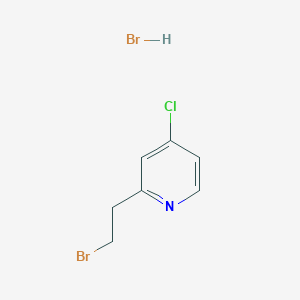
![(E)-3-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2355670.png)
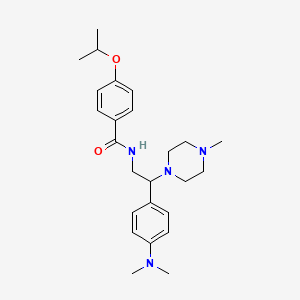
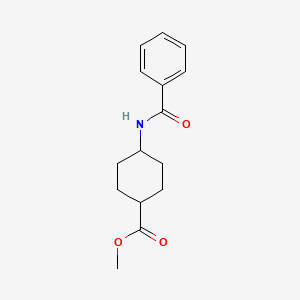
![2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2355676.png)
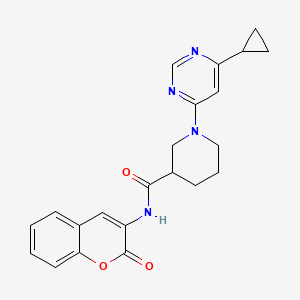
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2355679.png)

![3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2355682.png)
